![molecular formula C21H15FN6OS2 B2824432 2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide CAS No. 852374-17-5](/img/structure/B2824432.png)
2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Anti-Tumor Activity and c-Met Kinase Inhibition
The compound has been evaluated for its anti-tumor activity against several cancer cell lines, including A549, MCF-7, and HeLa. Among these, compound 22i demonstrated excellent anti-tumor effects with IC50 values of 0.83 ± 0.07 μM, 0.15 ± 0.08 μM, and 2.85 ± 0.74 μM, respectively. Additionally, it exhibited superior c-Met kinase inhibition at the nanomolar level (IC50 = 48 nM). These findings suggest that 22i could serve as a potential c-Met kinase inhibitor, making it relevant for cancer research .
Histone Acetyltransferase (HAT) Inhibition
Targeting histone acetyltransferases (HATs) has emerged as a therapeutic strategy for cancer treatment. The compound’s structure may allow it to interact with HATs, particularly the PCAF (p300/CBP-associated factor) bromodomain. Molecular docking studies and pharmacokinetic evaluations can shed light on its binding affinity and druggability toward PCAF, potentially leading to novel cancer therapies .
Energetic Materials and Thermal Stability
The fused-triazole backbone in this compound, specifically the 1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole, has shown promise as a building block for constructing highly thermally stable energetic materials. Researchers have explored its potential in this context, emphasizing safety and performance .
Synthetic Methodology Development
A practical one-pot synthesis of substituted [1,2,4]triazolo[4,3-a]pyridines has been developed using this compound. The method is mild, efficient, and functional group-tolerant, providing easy access to synthetic intermediates. Such synthetic methodologies contribute to the broader field of organic chemistry .
Computational Studies and Molecular Dynamics Simulations
Using computational tools, scientists can perform molecular dynamics simulations and explore the compound’s interactions with biological macromolecules. These studies can provide insights into its binding modes, stability, and potential off-target effects.
Future Directions
The future directions for research on this compound could include determining its synthesis methods, understanding its chemical reactions, elucidating its mechanism of action, and assessing its physical and chemical properties. Additionally, its potential applications, such as in medicine or industry, could be explored. For instance, similar compounds have been studied for their potential as inhibitors of Mtb Shikimate Dehydrogenase for the development of novel antitubercular agents , suggesting possible directions for future research.
Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. The compound belongs to the class of triazolopyridazines, which have been studied for their potential in various therapeutic applications . .
Mode of Action
Without specific information on the compound’s target, it’s challenging to provide a detailed explanation of its mode of action. Compounds in the triazolopyridazine class often interact with their targets by forming hydrogen bonds and hydrophobic interactions .
Biochemical Pathways
Other triazolopyridazine compounds have been found to inhibit enzymes like dipeptidyl peptidase iv (dpp-iv), which plays a role in glucose metabolism .
Pharmacokinetics
Similar compounds have shown good oral bioavailability in preclinical species .
Result of Action
Similar compounds have shown efficacy in animal models, suggesting potential therapeutic effects .
properties
IUPAC Name |
2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN6OS2/c1-12-2-7-15-16(10-12)31-21(23-15)24-18(29)11-30-19-9-8-17-25-26-20(28(17)27-19)13-3-5-14(22)6-4-13/h2-10H,11H2,1H3,(H,23,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLTSWPZRBAOBJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NN4C(=NN=C4C5=CC=C(C=C5)F)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN6OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.